5-Bromo-6-ethylpyrimidin-4-ol
Description
Historical Context and Significance of Pyrimidine (B1678525) Derivatives in Organic Synthesis
The history of pyrimidine chemistry dates back to the 19th century, with the isolation of pyrimidine derivatives like alloxan. wikipedia.org The first laboratory synthesis of a pyrimidine was achieved in 1879 by Grimaux, who prepared barbituric acid. wikipedia.org However, the systematic study of pyrimidines began in 1884 with Pinner's work on synthesizing derivatives from ethyl acetoacetate (B1235776) and amidines. wikipedia.orgumich.edu The parent compound, pyrimidine, was first synthesized in 1900. wikipedia.orgtezu.ernet.in
Pyrimidine derivatives are of immense importance in nature, forming the structural basis for the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA. wikipedia.orgstudysmarter.co.ukbritannica.com They are also found in thiamine (B1217682) (vitamin B1) and various synthetic compounds, including barbiturates and the HIV drug zidovudine. wikipedia.org The broad spectrum of biological activities associated with pyrimidine derivatives has made them a focal point in medicinal chemistry and drug discovery. growingscience.com
Structural Features and Aromaticity of the Pyrimidine Ring
Pyrimidine is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3 of the ring. wikipedia.org This structure is analogous to pyridine (B92270) and is classified as a diazine. wikipedia.org The pyrimidine ring is π-deficient, a characteristic that is enhanced by the presence of the two electronegative nitrogen atoms. wikipedia.org This electron deficiency influences its reactivity, making electrophilic aromatic substitution more difficult and nucleophilic aromatic substitution more favorable. wikipedia.orgslideshare.net
The aromaticity of pyrimidine is a key feature, with all six ring atoms being sp² hybridized and contributing to a delocalized π-electron system. libretexts.org However, studies have shown that substituents on the pyrimidine ring can influence its aromaticity, with both electron-donating and electron-withdrawing groups generally causing a decrease in aromaticity compared to the parent pyrimidine. rsc.orgrsc.org The 5-position of the pyrimidine ring is noted to be less electron-deficient and substituents at this position are generally stable. wikipedia.org
Overview of Halogenated Pyrimidine Derivatives in Chemical Research
Halogenated pyrimidines are valuable intermediates in organic synthesis due to the reactivity of the halogen substituents. beilstein-journals.orgresearchgate.net The presence of halogen atoms on the electron-deficient pyrimidine ring makes them excellent substrates for nucleophilic aromatic substitution reactions. beilstein-journals.org This reactivity allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse and highly functionalized pyrimidine derivatives. beilstein-journals.orgresearchgate.net
These halogenated scaffolds are crucial in the development of new pharmaceuticals and agrochemicals. growingscience.comorganic-chemistry.org For instance, halogenated pyrazolo[1,5-a]pyrimidines have been investigated for their anxiolytic properties. rsc.orgnih.gov The ability to regioselectively displace halogen atoms is a key strategy in building molecular libraries for drug discovery. beilstein-journals.org
Specific Research Focus on 5-Bromo-6-ethylpyrimidin-4-ol within the Pyrimidinol Class
Within the diverse class of halogenated pyrimidines, this compound stands out as a significant research compound. Its structure, featuring a bromine atom at the 5-position, an ethyl group at the 6-position, and a hydroxyl group at the 4-position, provides a unique combination of reactive sites. The bromine atom can be displaced in nucleophilic substitution reactions, while the hydroxyl group can participate in hydrogen bonding and other transformations. evitachem.com
This compound serves as an important intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. evitachem.com Research has explored its potential as a building block for developing new therapeutic agents. evitachem.com The synthesis of this compound itself typically involves the cyclization of a β-dicarbonyl compound with an N-C-N containing molecule, followed by bromination. evitachem.com
Interactive Data Tables
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H7BrN2O | evitachem.com |
| Molecular Weight | 203.04 g/mol | evitachem.com |
| Appearance | White crystalline solid | evitachem.com |
| Melting Point | 265-267 °C (decomposes) | evitachem.com |
| IUPAC Name | This compound | evitachem.com |
| Canonical SMILES | CCC1=C(C(=O)NC=N1)Br | evitachem.com |
| InChI Key | WGVMEMBSMKNUDN-UHFFFAOYSA-N | evitachem.com |
Common Reactions of this compound
| Reaction Type | Description | Common Reagents | Source |
| Substitution | The bromine atom can be replaced by various nucleophiles. | Amines, thiols, sodium azide, potassium thiocyanate | evitachem.com |
| Oxidation | Can be oxidized to form oxo derivatives. | Hydrogen peroxide, potassium permanganate (B83412) | evitachem.com |
| Reduction | Can be reduced to yield amino derivatives. | Sodium borohydride, lithium aluminum hydride | evitachem.com |
| Condensation | Can react with aldehydes or ketones. | Aldehydes, ketones | evitachem.com |
Structure
3D Structure
Properties
Molecular Formula |
C6H7BrN2O |
|---|---|
Molecular Weight |
203.04 g/mol |
IUPAC Name |
5-bromo-4-ethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H7BrN2O/c1-2-4-5(7)6(10)9-3-8-4/h3H,2H2,1H3,(H,8,9,10) |
InChI Key |
WGVMEMBSMKNUDN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)NC=N1)Br |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 6 Ethylpyrimidin 4 Ol
Retrosynthetic Analysis of the 5-Bromo-6-ethylpyrimidin-4-ol Scaffold
A retrosynthetic analysis of this compound identifies the primary disconnection points within the pyrimidine (B1678525) core. The most logical approach involves breaking the C-N bonds formed during the final ring-closing step. This leads back to two key fragments: a three-carbon component and a guanidine (B92328) or urea-type synthon.
Specifically, the pyrimidin-4-ol ring is typically formed from the condensation of a β-ketoester with guanidine. evitachem.com Therefore, the target molecule can be disconnected to 6-ethylpyrimidin-4-ol (B53601) and a brominating agent, or more fundamentally, to a brominated three-carbon precursor and guanidine.
Two primary retrosynthetic pathways can be envisioned:
Pathway A: This route involves the initial synthesis of the 6-ethylpyrimidin-4-ol ring followed by a subsequent electrophilic bromination at the C-5 position. The C-5 position is activated for electrophilic substitution due to the electron-donating nature of the ring nitrogens and the hydroxyl group. wikipedia.org
Pathway B: An alternative strategy involves introducing the bromine atom onto the three-carbon precursor prior to the cyclization step. evitachem.com In this case, a precursor such as ethyl 2-bromo-3-oxopentanoate would be condensed with guanidine to form the target heterocycle directly. evitachem.com
The ethyl group at the C-6 position is most conveniently introduced as part of the initial three-carbon backbone, for instance, by using ethyl 3-oxopentanoate (B1256331) (ethyl propionylacetate) as the starting material.
Classical Synthetic Approaches to Halogenated Pyrimidinols
Classical methods for synthesizing substituted pyrimidinols have been well-established for over a century and remain highly relevant. These approaches typically involve the construction of the heterocyclic core from acyclic precursors.
The most prevalent method for constructing the pyrimidine ring is the Pinner synthesis, which involves the cyclization of a β-dicarbonyl compound with an N-C-N synthon like guanidine or urea (B33335). wikipedia.org For the synthesis of 6-ethylpyrimidin-4-ol, the reaction would utilize ethyl 3-oxopentanoate and guanidine, typically in the presence of a base such as sodium ethoxide in ethanol. evitachem.com This condensation proceeds through a series of addition and elimination steps to form the stable heterocyclic ring. bhu.ac.in The use of ultrasound irradiation has been shown to accelerate these types of cyclocondensation reactions, often leading to higher yields and shorter reaction times. organic-chemistry.org
The introduction of a bromine atom at the C-5 position of the pyrimidine ring is a critical step. The C-5 position is electron-rich and thus susceptible to electrophilic halogenation. wikipedia.org
Direct Bromination of the Pyrimidine Ring: This is a common strategy where the pre-formed 6-ethylpyrimidin-4-ol is treated with a brominating agent. A variety of reagents can be employed for this purpose, offering different levels of reactivity and selectivity.
| Brominating Agent | Typical Conditions | Reference(s) |
| Bromine (Br₂) | Acetic acid, water, or DMF | mdpi.com, nih.gov |
| N-Bromosuccinimide (NBS) | DMF or ionic liquids | mdpi.com, nih.gov |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | Aprotic solvents (e.g., CH₂Cl₂, CH₃CN) | nih.gov, nih.gov |
| Sodium monobromoisocyanurate (SMBI) | 10% H₂O-CH₃CN with NaN₃ | mdpi.com |
Bromination of the Acyclic Precursor: An alternative route involves the bromination of the β-ketoester starting material before the cyclization step. For example, ethyl 3-oxopentanoate can be treated with bromine in a solvent like acetic acid to yield ethyl 2-bromo-3-oxopentanoate. evitachem.com This brominated intermediate is then cyclized with guanidine under basic conditions to directly form this compound. evitachem.com
The ethyl group at the C-6 position is most commonly sourced from the starting β-dicarbonyl compound, such as ethyl 3-oxopentanoate. evitachem.com This is the most straightforward and atom-economical approach.
However, methods exist for the direct alkylation of a pre-formed pyrimidine ring, though this is less common for this specific target. Such methods often involve the lithiation of a C-H bond, followed by reaction with an electrophile. For instance, the C-6 methyl group of 2,4-dimethoxy-6-methylpyrimidine (B1295975) has been successfully lithiated using lithium diisopropylamide (LDA) and then reacted with various electrophiles to introduce larger alkyl or functionalized alkyl chains. mdpi.com, researchgate.net, researchgate.net Reactions with Grignard or alkyllithium reagents can also be used to introduce alkyl groups, typically at the 2-, 4-, or 6-positions. wikipedia.org
Modern Synthetic Transformations for this compound and Analogs
The bromine atom in this compound is not merely a substituent but a versatile functional handle for modern synthetic transformations, enabling the creation of a diverse library of analogs.
Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, and halopyrimidines are excellent substrates for these transformations. researchgate.net The bromine at C-5 of the title compound serves as an ideal leaving group for palladium-catalyzed reactions such as Suzuki, Stille, Sonogashira, and Heck couplings. researchgate.net, researchgate.net These reactions allow for the introduction of aryl, heteroaryl, vinyl, and alkynyl moieties at the C-5 position, which is a common strategy for modulating the biological activity of pyrimidine-based compounds. thieme-connect.com
For example, the Suzuki-Miyaura coupling of a bromopyrimidine with an arylboronic acid is a widely used method to synthesize arylpyrimidines. grafiati.com Similarly, the Stille reaction can couple the bromopyrimidine with organostannanes, and the Sonogashira reaction facilitates coupling with terminal alkynes. jst.go.jp, researchgate.net These reactions are typically catalyzed by a palladium(0) complex, often generated in situ, in the presence of a suitable base and ligand. atlanchimpharma.com, researchgate.net
| Coupling Reaction | Reactant | Catalyst System (Example) | Product Type | Reference(s) |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | 5-Arylpyrimidine | grafiati.com |
| Stille | Aryl- or vinyltributylstannane | PdCl₂(PPh₃)₂ | 5-Aryl or 5-Vinylpyrimidine | jst.go.jp, researchgate.net |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₄ / CuI / Base | 5-Alkynylpyrimidine | atlanchimpharma.com, researchgate.net |
| Heck | Alkene | Pd(OAc)₂ / Ligand | 5-Alkenylpyrimidine | researchgate.net |
These modern methods provide a modular and efficient approach to diversify the this compound scaffold, highlighting its importance as a key building block in the synthesis of complex and potentially bioactive molecules. researchgate.net
Reactivity and Chemical Transformations of 5 Bromo 6 Ethylpyrimidin 4 Ol
Reactivity of the Pyrimidinol Moiety
The pyrimidinol group's reactivity is primarily influenced by tautomeric equilibria and its ability to be protonated or deprotonated.
Pyrimidin-4-ols, such as 5-Bromo-6-ethylpyrimidin-4-ol, can exist as tautomers, which are isomers that differ in the position of a proton and a double bond. nih.gov These compounds are in equilibrium between the aromatic hydroxy (enol) form and the non-aromatic keto (amide) form, also known as pyrimidin-4(3H)-one. researchgate.netchemicalbook.com For most pyrimidin-4-ols, the keto form is the more stable and predominant tautomer in both solid and solution states. researchgate.netchemicalbook.com This preference for the keto form is significant as it reduces the aromaticity of the pyrimidine (B1678525) ring and imparts amide-like characteristics, which in turn governs its reaction pathways. The substituents on the ring can influence the position of this equilibrium. researchgate.net
The reactivity of the molecule is directly linked to its dominant tautomeric form. The keto structure offers multiple reactive sites, including the oxygen and nitrogen atoms, which can be targeted for reactions like N-alkylation and O-alkylation, with the specific outcome often controlled by the reaction conditions.
The pyrimidinol ring possesses both acidic and basic sites, allowing it to participate in acid-base reactions. masterorganicchemistry.com The nitrogen atoms in the ring are basic and can accept a proton (protonation) in acidic environments. youtube.com Conversely, the N-H proton of the more prevalent keto tautomer is weakly acidic and can be removed by a base (deprotonation). masterorganicchemistry.com
These protonation and deprotonation events significantly alter the molecule's reactivity. masterorganicchemistry.com Protonating the ring makes it more electron-poor and can activate it for certain reactions. masterorganicchemistry.com Deprotonation, on the other hand, generates a negatively charged pyrimidinate anion, which is more electron-rich and a stronger nucleophile, thus facilitating reactions at the nitrogen or oxygen atoms. masterorganicchemistry.combiopolymers.org.ua The specific pH at which these processes occur is determined by the compound's pKa values.
Reactions at the C-5 Bromine Atom
The bromine atom at the C-5 position is a versatile anchor point for introducing new functional groups onto the pyrimidine ring.
The pyrimidine ring is naturally electron-deficient due to its nitrogen atoms, a characteristic that makes it susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions, especially at positions bearing a good leaving group like bromine. wikipedia.orgstackexchange.com In an SNAr reaction, a nucleophile attacks the ring and displaces the bromine atom. wikipedia.org This process typically occurs via a high-energy intermediate known as a Meisenheimer complex. nih.govnih.gov
A wide array of nucleophiles, including amines, alkoxides, and thiolates, can be used to replace the bromine atom, leading to the formation of diverse 5-substituted pyrimidinol derivatives. The stability of the intermediate, and thus the reaction's feasibility, is enhanced by the electron-withdrawing nature of the pyrimidine ring. stackexchange.com
Palladium-catalyzed cross-coupling reactions are powerful synthetic tools that enable the formation of new carbon-carbon bonds at the C-5 position by replacing the bromine atom. wikipedia.orgwikipedia.orgwikipedia.org
Suzuki Coupling: This reaction pairs the bromopyrimidine with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org It is a highly versatile method for introducing a wide variety of aryl and heteroaryl groups. mdpi.comrsc.org The reaction is initiated by the oxidative addition of the bromopyrimidine to the palladium(0) catalyst. libretexts.org
Heck Coupling: The Heck reaction involves the coupling of the bromopyrimidine with an alkene to form a new C-C bond, yielding a 5-alkenylpyrimidine. wikipedia.orgorganic-chemistry.org This reaction is also catalyzed by a palladium complex and requires a base. nih.gov While effective, side reactions like dehalogenation can sometimes occur. nih.gov
Sonogashira Coupling: This reaction creates a carbon-carbon triple bond by coupling the bromopyrimidine with a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of a base. wikipedia.orgwordpress.com This method has been successfully applied to various bromopyrimidine substrates. wordpress.comrsc.org
Table 1: Overview of Cross-Coupling Reactions on 5-Bromopyrimidin-4-ol
| Reaction | Coupling Partner | Typical Catalyst System | Resulting C-C Bond | Product Type |
|---|---|---|---|---|
| Suzuki | Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C(sp²)-C(sp²) | 5-Aryl/Heteroaryl-6-ethylpyrimidin-4-ol |
| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, Ligand, Base (e.g., Et₃N) | C(sp²)-C(sp²) | 5-Alkenyl-6-ethylpyrimidin-4-ol |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C(sp²)-C(sp) | 5-Alkynyl-6-ethylpyrimidin-4-ol |
The removal of the bromine atom from the C-5 position, known as reductive debromination, can be accomplished to yield the parent 6-ethylpyrimidin-4-ol (B53601). A standard and efficient method for this transformation is catalytic hydrogenation. organic-chemistry.org This involves treating the compound with hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst. organic-chemistry.org This method is often selective, allowing for the removal of a bromo group in the presence of other functional groups like nitro or chloro groups. organic-chemistry.org Other, non-catalytic methods for reductive debromination have also been reported for various bromo compounds. nih.govnih.gov This reaction is useful when the bromine atom is used as a temporary group to direct other reactions before being removed in a final step.
Transformations of the Ethyl Group at C-6
The ethyl group at the C-6 position of this compound offers a site for various chemical modifications, allowing for the synthesis of a diverse range of derivatives. These transformations can be broadly categorized into oxidation reactions and other functionalizations of the alkyl moiety.
The oxidation of alkyl side chains on aromatic and heteroaromatic rings is a fundamental transformation in organic synthesis. In the context of pyrimidine derivatives, the ethyl group at the C-6 position can be oxidized to afford a carboxylic acid. This transformation is typically achieved using strong oxidizing agents. For instance, when a compound with an alkyl group directly attached to an aryl group is treated with a powerful oxidizing agent such as potassium permanganate (B83412) (KMnO4) or chromic acid, the benzylic carbon is oxidized to a carboxylic acid group that remains attached to the ring. libretexts.orglibretexts.org Any other carbon-carbon bonds within the side chain are cleaved during this process. libretexts.org A crucial requirement for this reaction to proceed is the presence of at least one hydrogen atom on the benzylic carbon. libretexts.orglibretexts.org
While specific studies on the oxidation of this compound are not extensively documented, the general principles of side-chain oxidation of aromatic compounds are applicable. The reaction of this compound with a strong oxidizing agent like KMnO4 would be expected to yield 5-bromo-4-hydroxy-6-pyrimidinecarboxylic acid. The mechanistic details of such oxidations are complex and not fully elucidated, but they are known to proceed under vigorous reaction conditions. youtube.com
It is noteworthy that the choice of oxidizing agent and reaction conditions can influence the outcome of the reaction. Milder oxidizing agents may lead to partial oxidation, potentially yielding the corresponding alcohol or ketone, although the complete oxidation to the carboxylic acid is the more common outcome with strong oxidizing agents. The table below summarizes the expected product from the vigorous oxidation of the ethyl side chain.
| Starting Material | Oxidizing Agent | Expected Product |
| This compound | KMnO4 or CrO3/H2SO4 | 5-bromo-4-hydroxy-6-pyrimidinecarboxylic acid |
Beyond oxidation, the ethyl group of this compound can be functionalized through various other reactions, particularly at the benzylic position (the carbon atom adjacent to the pyrimidine ring). One of the most common methods for such functionalization is benzylic bromination.
Benzylic bromination is a radical substitution reaction that selectively introduces a bromine atom at the benzylic position. chemistrysteps.comyoutube.com N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, often used in the presence of a radical initiator such as light or peroxides. chadsprep.com The reaction proceeds via a free radical chain mechanism. The initiation step involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. chemistrysteps.com This bromine radical then abstracts a benzylic hydrogen from the ethyl group of the pyrimidine, forming a resonance-stabilized benzylic radical. chemistrysteps.com This radical then reacts with a molecule of Br2, which is present in low concentrations, to yield the brominated product and a new bromine radical, thus propagating the chain. chadsprep.com
The resulting 5-bromo-6-(1-bromoethyl)pyrimidin-4-ol is a versatile intermediate. The newly introduced bromine atom is a good leaving group and can be readily displaced by a variety of nucleophiles in SN1 or SN2 reactions, or can undergo elimination in E1 or E2 reactions, providing access to a wide range of derivatives with modified side chains. youtube.com
The table below outlines the benzylic bromination of the ethyl side chain.
| Starting Material | Reagent | Product |
| This compound | N-Bromosuccinimide (NBS), light/peroxide | 5-bromo-6-(1-bromoethyl)pyrimidin-4-ol |
Electrophilic Aromatic Substitution Reactions on the Pyrimidine Ring
Electrophilic aromatic substitution (EAS) is a less common reaction for the pyrimidine ring compared to nucleophilic substitution, due to the electron-deficient nature of the ring caused by the two nitrogen atoms. wikipedia.org The nitrogen atoms decrease the electron density of the ring, making it less susceptible to attack by electrophiles. wikipedia.org When EAS does occur, it is generally favored at the C-5 position, which is the least electron-deficient. wikipedia.org
In the case of this compound, the C-5 position is already occupied by a bromine atom. Therefore, any further electrophilic substitution would have to occur at one of the other available carbon atoms, which is highly unlikely under standard EAS conditions. The existing substituents on the ring—bromo, ethyl, and hydroxyl groups—would further influence the regioselectivity of any potential electrophilic attack.
The directing effects of these substituents are as follows:
Bromo group: Halogens are deactivating yet ortho-, para-directing. lumenlearning.com
Ethyl group: Alkyl groups are activating and ortho-, para-directing. lumenlearning.com
Hydroxyl group: The hydroxyl group is strongly activating and ortho-, para-directing. lumenlearning.com
The combined influence of these groups on the pyrimidine ring is complex. Research on the electrophilic nitrosation of 4,6-disubstituted pyrimidines has shown a delicate interplay between the electronic properties of the substituents and the reactivity of the ring. csu.edu.aucsir.co.zaresearchgate.net In general, for an electrophilic attack to occur on a pyrimidine ring, strong activating groups are necessary. researchgate.net
Heterocyclic Ring-Opening and Ring-Closing Reactions of Pyrimidinol Derivatives
The pyrimidine ring, while aromatic, can undergo ring-opening and ring-closing reactions under specific conditions, leading to the formation of other heterocyclic or acyclic structures. These transformations are often initiated by the attack of a nucleophile on the electron-deficient pyrimidine ring.
Ring-Opening Reactions:
The quaternization of one of the nitrogen atoms in the pyrimidine ring significantly enhances its reactivity towards nucleophiles, making it more susceptible to ring-opening. wur.nl For pyrimidinol derivatives, the tautomeric equilibrium between the hydroxyl and keto forms can also play a role in their reactivity. Attack by a strong nucleophile, such as an amide ion or hydroxide, can lead to the cleavage of the pyrimidine ring. umich.edu The reaction often proceeds through an initial addition of the nucleophile to an electrophilic carbon of the ring, followed by bond cleavage. wur.nl For instance, the biotransformation of some pyrimidine-containing compounds has been shown to involve a ring-opening reaction followed by the elimination of a carbon atom and subsequent ring closure to form an imidazole (B134444) ring. nih.gov
A deconstruction-reconstruction strategy for pyrimidine diversification has also been reported, which involves the addition of a nucleophile, ring-opening, fragmentation, and subsequent ring-closing to form a variety of other heterocycles. researchgate.net
Ring-Closing Reactions:
The synthesis of the pyrimidin-4-ol ring system itself is a classic example of a ring-closing reaction. A common and versatile method for the synthesis of 4-pyrimidinols is the cyclocondensation of β-keto esters with amidines. nih.gov This reaction involves the formation of a new heterocyclic ring from acyclic precursors. Another approach involves the reaction of S-alkylisothioureas with β-ketoesters in a one-pot sequential base- and acid-mediated condensation to afford 4-pyrimidone-2-thioethers, which are valuable precursors for more complex pyrimidine derivatives. nih.gov Such ring-closing metathesis reactions are a powerful tool in the synthesis of a wide variety of cyclic compounds.
The table below provides a general overview of the types of ring transformations that pyrimidinol derivatives can undergo.
| Reaction Type | General Description |
| Ring-Opening | Nucleophilic attack on the pyrimidine ring, often enhanced by N-quaternization, leading to ring cleavage and formation of acyclic or different heterocyclic structures. |
| Ring-Closing | Cyclocondensation of acyclic precursors, such as β-keto esters and amidines, to form the pyrimidin-4-ol ring. |
Reaction Mechanisms and Kinetic Studies of this compound Transformations
The bromine atom at the C-5 position of this compound is a key functional group that enables a variety of important chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Mechanism:
The SNAr reaction is a two-step process. organic-chemistry.org The first step, which is typically the rate-determining step, involves the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, the bromine atom). This leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. organic-chemistry.org The aromaticity of the pyrimidine ring is temporarily broken in this intermediate. The presence of electron-withdrawing groups on the aromatic ring can stabilize this intermediate and thus accelerate the reaction. In the second step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored.
In this compound, the two nitrogen atoms in the pyrimidine ring act as electron-withdrawing groups, which activates the ring towards nucleophilic attack. The regioselectivity of SNAr reactions on substituted dichloropyrimidines has been shown to be influenced by the nature of the nucleophile and the substituents on the pyrimidine ring. researchgate.net
Cross-Coupling Reaction Mechanisms:
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. These reactions generally proceed through a catalytic cycle involving a palladium(0) species.
Suzuki-Miyaura Coupling: The generally accepted mechanism for the Suzuki-Miyaura reaction involves three main steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step typically requires the presence of a base.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst. nih.gov
Kinetic studies of Suzuki-Miyaura reactions have shown that the nature of the substituents on both the aryl halide and the boronic acid can significantly affect the reaction rate. beilstein-journals.orgnih.gov
Heck Reaction: The Heck reaction couples the aryl halide with an alkene. wikipedia.org The catalytic cycle is similar to the Suzuki-Miyaura reaction but with some key differences:
Oxidative Addition: Similar to the Suzuki reaction, the Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond. wikipedia.org
Migratory Insertion: The alkene coordinates to the Pd(II) complex, followed by the insertion of the alkene into the Pd-C bond. libretexts.org
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a double bond and a palladium-hydride species. libretexts.org
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst. libretexts.org
The table below summarizes the key mechanistic steps of these important transformations.
| Reaction | Key Mechanistic Steps |
| SNAr | 1. Nucleophilic attack and formation of a Meisenheimer complex. 2. Departure of the leaving group to restore aromaticity. |
| Suzuki-Miyaura Coupling | 1. Oxidative addition of Pd(0) to the C-Br bond. 2. Transmetalation with an organoboron reagent. 3. Reductive elimination to form the C-C bond and regenerate Pd(0). |
| Heck Reaction | 1. Oxidative addition of Pd(0) to the C-Br bond. 2. Migratory insertion of an alkene. 3. β-Hydride elimination to form the product and a Pd-H species. 4. Reductive elimination to regenerate Pd(0). |
Advanced Spectroscopic and Structural Characterization of 5 Bromo 6 Ethylpyrimidin 4 Ol
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
A key aspect of crystallographic analysis is the study of intermolecular interactions, which govern the packing of molecules in the crystal lattice. For 5-Bromo-6-ethylpyrimidin-4-ol, which possesses a hydroxyl group and nitrogen atoms within the pyrimidine (B1678525) ring, hydrogen bonding is expected to be a dominant intermolecular force. X-ray crystallography would reveal the specific hydrogen bonding network, identifying donor and acceptor atoms and the distances and angles of these bonds. It is plausible that the hydroxyl group (–OH) acts as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring and the oxygen of the hydroxyl group could act as acceptors, leading to the formation of dimers, chains, or more complex three-dimensional networks.
Furthermore, other non-covalent interactions, such as halogen bonding (involving the bromine atom) and van der Waals forces, would be characterized. The analysis of the crystal packing would provide insights into the stability of the solid-state structure and could influence physical properties such as melting point and solubility.
While specific crystallographic data for this compound is not available in the public domain, a hypothetical data table based on typical parameters for similar organic molecules is presented below for illustrative purposes.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 820.1 |
| Z | 4 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvent Effects
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For this compound, the UV-Vis spectrum would be characterized by absorption bands corresponding to π → π* and n → π* transitions. The pyrimidine ring, with its conjugated π-system and nitrogen heteroatoms containing non-bonding electrons (n), is the primary chromophore responsible for these absorptions.
The positions and intensities of the absorption maxima (λmax) are sensitive to the molecular structure and the solvent environment. The presence of the bromine atom and the ethyl group as substituents on the pyrimidine ring will influence the energy of the molecular orbitals and thus the wavelength of maximum absorption.
The choice of solvent can significantly impact the UV-Vis spectrum, a phenomenon known as solvatochromism. The polarity of the solvent can affect the stability of the ground and excited states of the molecule to different extents. For instance, in polar solvents, hydrogen bonding interactions with the hydroxyl group and the nitrogen atoms of this compound can lead to shifts in the absorption bands. A shift to a longer wavelength is termed a bathochromic (red) shift, while a shift to a shorter wavelength is a hypsochromic (blue) shift. By recording the UV-Vis spectra in a series of solvents with varying polarities, it is possible to probe the nature of the electronic transitions and the solute-solvent interactions.
Hypothetical UV-Vis Absorption Data for this compound
| Solvent | Hypothetical λmax (nm) | Type of Shift (relative to Hexane) |
|---|---|---|
| Hexane | 275 | - |
| Ethanol | 280 | Bathochromic |
| Water | 282 | Bathochromic |
Computational and Theoretical Investigations of 5 Bromo 6 Ethylpyrimidin 4 Ol
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Orbitals (HOMO-LUMO analysis)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 5-Bromo-6-ethylpyrimidin-4-ol. nih.gov These calculations provide detailed information about the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for understanding the molecule's reactivity and electronic properties. materialsciencejournal.orgnih.gov
The HOMO represents the region of the molecule most likely to donate electrons in a chemical reaction, indicating its nucleophilic character. Conversely, the LUMO signifies the region most likely to accept electrons, highlighting its electrophilic character. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. nih.gov
For this compound, DFT calculations would likely be performed using a basis set such as B3LYP/6-311G+(d,p) to obtain an optimized molecular geometry and the corresponding electronic properties. nih.gov The results of such an analysis would typically be presented in a table summarizing the energies of the frontier orbitals and the resulting energy gap.
Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Note: The values in this table are hypothetical and serve to illustrate the typical output of a DFT calculation for this molecule.
Conformational Analysis and Energy Minima of this compound
Conformational analysis is a computational technique used to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. taylorfrancis.com For a flexible molecule like this compound, which possesses a rotatable ethyl group, this analysis is crucial for understanding its preferred shapes and how it might interact with other molecules.
By systematically rotating the bonds of the ethyl group and calculating the potential energy at each step, a potential energy surface can be generated. This surface reveals the energy minima, which correspond to stable conformers, and the transition states, which represent the energy barriers for interconversion between these conformers. researchgate.net Such studies can be performed using various quantum chemical methods, including Hartree-Fock (HF), DFT, and Møller-Plesset perturbation theory (MP2). researchgate.net
The analysis would identify the most stable conformer (the global minimum) and any other low-energy conformers that might be present in significant populations at room temperature. The results of a conformational analysis are often visualized with plots of energy versus dihedral angle and a table listing the relative energies of the identified minima.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-C-C-H) | Relative Energy (kcal/mol) |
| Anti | 180° | 0.00 |
| Gauche 1 | 60° | 1.2 |
| Gauche 2 | -60° | 1.2 |
Note: The values in this table are hypothetical and represent a simplified conformational landscape for the ethyl group rotation.
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) using Computational Methods
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds. nih.gov
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. These predicted chemical shifts can be compared with experimental data to confirm the molecular structure. nmrdb.org
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be computed to generate a theoretical infrared (IR) spectrum. nih.gov This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates. The predicted spectrum can aid in the assignment of vibrational modes observed in an experimental IR spectrum. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths of a molecule. mdpi.com These calculations can predict the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum, providing insights into the electronic transitions occurring within the molecule. materialsciencejournal.org
Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Value | Experimental Value (for similar compounds) |
| ¹H NMR (δ, ppm) | 1.2 (t, 3H), 2.6 (q, 2H), 11.5 (s, 1H) | 0.93 (t, 3H), 1.54-1.66 (m, 2H), 2.54 (t, 2H), 7.29 (br, 2H) nih.gov |
| IR (ν, cm⁻¹) | 3100 (N-H), 1680 (C=O), 1600 (C=C) | 3166, 1745, 1695 nih.gov |
| UV-Vis (λmax, nm) | 275 | ~280 |
Note: The predicted values are hypothetical. The experimental values are for the similar compound 2-Amino-5-bromo-6-propylpyrimidin-4(3H)-one and are provided for comparative context. nih.gov
Computational Studies on Reaction Pathways and Transition States for this compound Transformations
Computational methods can be employed to explore the potential chemical transformations of this compound. By mapping out the potential energy surface for a given reaction, it is possible to identify the most likely reaction pathways, the structures of any intermediates, and the transition states that connect them. researchgate.net
These studies are crucial for understanding the reaction mechanisms and for predicting the products of a reaction. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to estimate the reaction rate. Such calculations are typically performed using DFT or higher-level ab initio methods.
For this compound, computational studies could investigate, for example, its susceptibility to nucleophilic substitution at the bromine-bearing carbon or its tautomeric equilibria. The results would provide valuable information on its chemical stability and reactivity.
Molecular Dynamics Simulations for Understanding Solution-Phase Behavior
Molecular dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules in the solution phase. dntb.gov.ua By simulating the motion of a molecule and its surrounding solvent molecules over time, MD can provide insights into its solvation, conformational dynamics, and interactions with other molecules in a realistic environment.
For this compound, an MD simulation could be used to study how its conformation and interactions are influenced by different solvents. This would involve placing the molecule in a box of solvent molecules (e.g., water or DMSO) and then solving Newton's equations of motion for all atoms in the system. The resulting trajectory can be analyzed to understand properties such as radial distribution functions, hydrogen bonding patterns, and diffusion coefficients.
Quantitative Structure-Property Relationships (QSPR) based on Electronic and Steric Descriptors (excluding biological activity)
Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physical or chemical properties. These models are built by calculating a set of molecular descriptors (numerical representations of the molecule's structure) and then using statistical methods to find a mathematical relationship between these descriptors and the property of interest.
For this compound, a QSPR study could be conducted to predict properties such as its solubility, boiling point, or chromatographic retention time. The electronic descriptors used in such a model could include calculated values like the dipole moment, polarizability, and HOMO-LUMO energies. Steric descriptors could include molecular volume, surface area, and shape indices. By developing a QSPR model based on a set of related pyrimidine (B1678525) derivatives with known properties, the properties of this compound could be predicted without the need for experimental measurements.
Role of 5 Bromo 6 Ethylpyrimidin 4 Ol As a Synthetic Building Block and Precursor
Precursor for the Synthesis of Diverse Pyrimidine (B1678525) Derivatives
5-Bromo-6-ethylpyrimidin-4-ol serves as a versatile precursor for the synthesis of a wide array of pyrimidine derivatives. The presence of the bromine atom at the C-5 position and the hydroxyl group at the C-4 position offers strategic points for functionalization. The bromine atom is particularly amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.
While specific studies on this compound are limited, the reactivity of analogous 5-bromopyrimidine (B23866) systems is well-documented. For instance, compounds like 5-bromopyrimidine are readily utilized in Suzuki reactions to introduce aryl and heteroaryl groups. nih.gov This suggests that this compound could similarly undergo Suzuki coupling with various boronic acids to yield 5-aryl- or 5-heteroaryl-6-ethylpyrimidin-4-ol derivatives.
Furthermore, the C-5 position of the pyrimidine ring, when activated by a bromo-substituent, is a key site for C-C and C-N bond formation. The general reactivity of 5-bromopyrimidines in palladium-catalyzed reactions like the Sonogashira coupling allows for the introduction of alkynyl groups. rsc.org These reactions are fundamental in medicinal chemistry for generating novel molecular scaffolds with potential biological activities. gsconlinepress.com
A general scheme for the diversification of the 5-bromopyrimidine core is presented below, illustrating the potential synthetic pathways applicable to this compound.
| Reaction Type | Reagents and Conditions | Product Type |
| Suzuki Coupling | Aryl/Heteroaryl boronic acid, Pd catalyst, base | 5-Aryl/Heteroaryl-6-ethylpyrimidin-4-ol |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 5-Alkynyl-6-ethylpyrimidin-4-ol |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 5-Amino-6-ethylpyrimidin-4-ol |
Application in the Construction of Fused Heterocyclic Systems
The this compound scaffold is a valuable starting material for the construction of fused heterocyclic systems. The strategic placement of the bromo and hydroxyl groups allows for sequential reactions to build additional rings onto the pyrimidine core, leading to complex polycyclic structures. These fused systems are of significant interest in medicinal chemistry and materials science.
The synthesis of fused pyrimidines often involves an initial functionalization at the C-5 position, followed by a cyclization reaction. For example, a Suzuki or Sonogashira coupling can introduce a substituent with a reactive functional group, which can then undergo an intramolecular reaction with the hydroxyl group at C-4 or another introduced group to form a new ring.
While direct examples using this compound are not prevalent in the literature, the synthesis of fused systems from other 5-bromopyrimidines is a well-established strategy. For instance, the synthesis of pyrido[2,3-d]pyrimidines and other fused systems often utilizes substituted pyrimidines as key building blocks. eurekaselect.comnih.gov The general approach involves the condensation of a functionalized pyrimidine with a suitable partner to construct the adjoining ring. The reactivity of the 5-bromo position is crucial for introducing the necessary precursors for these cyclization reactions.
Intermediate in the Development of Ligands for Inorganic Catalysis
Pyrimidine derivatives are known to act as ligands for metal ions due to the presence of nitrogen atoms with lone pairs of electrons. These nitrogen atoms can coordinate to a metal center, forming stable complexes that can be utilized in inorganic catalysis. The substituents on the pyrimidine ring can modulate the electronic properties and steric environment of the resulting ligand, thereby influencing the activity and selectivity of the catalyst.
Although there are no specific reports detailing the use of this compound as an intermediate for ligand synthesis, its structure suggests potential in this area. The pyrimidine core itself is a known coordinating moiety. Functionalization at the C-5 position via cross-coupling reactions could introduce additional donor atoms, creating multidentate ligands. For example, the introduction of a pyridine (B92270) or imidazole (B134444) group at the C-5 position would result in a bidentate N,N'-ligand. Similarly, the hydroxyl group at C-4 could also participate in metal coordination, potentially forming bidentate O,N-ligands. The synthesis of Schiff-base ligands from related brominated pyridines highlights the potential for creating complex coordinating molecules. researchgate.net
Utilization in Materials Science for the Synthesis of Novel Functional Materials
Pyrimidine-based compounds have found applications in materials science due to their electronic and photophysical properties. They can be incorporated into polymers, dyes, and other functional materials. The ability to tune the properties of these materials by modifying the substituents on the pyrimidine ring makes them attractive building blocks.
While the direct application of this compound in materials science has not been extensively reported, its potential can be inferred from the broader use of pyrimidine derivatives. The 5-bromo position allows for the introduction of chromophoric and electronically active groups through cross-coupling reactions. For example, the incorporation of aryl or alkynyl units can extend the π-conjugation of the system, leading to materials with interesting optical and electronic properties. The synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives from 5-bromopyrimidine is an example of how this building block can be used to create complex organic molecules with potential applications in materials science.
Role in Fundamental Reaction Mechanism Studies (as a model compound)
Substituted pyrimidines, including those with halogen atoms, are often used as model compounds to study the mechanisms of various organic reactions. The electronic nature of the pyrimidine ring and the reactivity of its substituents provide a platform for investigating reaction pathways, intermediates, and transition states.
While there are no specific studies that have used this compound as a model compound, the reactivity of the C-Br bond in 5-bromopyrimidines has been the subject of mechanistic investigations. For example, studies on the nucleophilic displacement reactions of 5-bromopyrimidine provide insights into the reactivity of this class of compounds. Furthermore, mechanistic studies of acid-assisted reactions of 5-bromopyrimidine have elucidated the role of protonation in activating the pyrimidine ring towards electrophilic attack. rsc.org
Skeletal Editing Strategies Involving Pyrimidine Cores
Skeletal editing is an emerging strategy in organic synthesis that allows for the precise modification of the core structure of a molecule by inserting, deleting, or swapping atoms within the ring system. This approach provides a powerful tool for accessing novel molecular scaffolds that may not be readily available through traditional synthetic methods.
Recent advancements have demonstrated the feasibility of skeletal editing on pyrimidine cores. nih.govresearchgate.netresearchgate.net These strategies often involve a sequence of reactions such as nucleophilic addition, ring-opening, and ring-closing to transform the pyrimidine into a different heterocyclic or carbocyclic system. While this compound has not been specifically reported in the context of skeletal editing, its functional handles could potentially be exploited in such transformations. The bromo and hydroxyl groups could influence the regioselectivity of the initial nucleophilic attack or participate in the subsequent ring-closing steps. The ability to perform skeletal editing on pyrimidines opens up new avenues for the diversification of this important class of heterocycles. nih.govsciencedaily.com
Future Research Directions and Unexplored Avenues
Development of Novel and Highly Efficient Synthetic Routes for 5-Bromo-6-ethylpyrimidin-4-ol
The development of efficient and scalable synthetic routes is paramount for enabling the comprehensive study of this compound. While general methods for pyrimidine (B1678525) synthesis exist, dedicated efforts to optimize the synthesis of this specific derivative are lacking. Future research should focus on novel methodologies that offer high yields, regioselectivity, and atom economy.
One promising avenue is the refinement of classical condensation reactions. For instance, the reaction of ethyl 3-oxo-pentanoate with urea (B33335) or thiourea, followed by bromination, could be systematically optimized. Key parameters for investigation would include solvent systems, reaction temperatures, and the choice of brominating agents to maximize the yield and purity of the desired product.
Furthermore, modern synthetic approaches such as microwave-assisted organic synthesis (MAOS) could be explored to accelerate reaction times and improve yields. Flow chemistry presents another attractive option for a more controlled and scalable production of this compound. The development of a robust and efficient synthesis will be the gateway to unlocking the full potential of this compound.
A comparative table of potential synthetic precursors is presented below:
| Starting Material 1 | Starting Material 2 | Potential Reaction Type | Key Advantages |
| Ethyl 3-oxopentanoate (B1256331) | Urea | Cyclocondensation | Readily available starting materials |
| Diethyl ethylmalonate | Formamidine | Cyclocondensation | Potential for direct installation of the ethyl group |
| 3-Aminocrotonamide | Bromoform | Cyclization/Bromination | Convergent synthesis approach |
Exploration of Underutilized Reactivity Modes and Selective Transformations of this compound
The inherent reactivity of this compound, dictated by its unique arrangement of functional groups, remains largely untapped. The presence of a bromine atom at the 5-position, an ethyl group at the 6-position, and a hydroxyl group at the 4-position offers a rich landscape for chemical transformations.
Future investigations should systematically explore the regioselective functionalization of this molecule. The bromine atom is a prime handle for various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, to introduce diverse aryl, heteroaryl, or vinyl substituents at the C5-position. The reactivity of the C4-hydroxyl group could be exploited for O-alkylation, O-acylation, or conversion to a leaving group for subsequent nucleophilic substitution reactions. For instance, conversion of the hydroxyl group to a chloro or triflate group would pave the way for the introduction of various nucleophiles at the C4-position.
Moreover, the ethyl group at the C6-position, while often considered a passive substituent, could potentially be functionalized through radical-mediated reactions under specific conditions. Understanding the interplay and selective activation of these different reactive sites is crucial for the strategic design of novel derivatives.
Advanced Mechanistic Studies of this compound Transformations
A deep mechanistic understanding of the reactions involving this compound is essential for optimizing reaction conditions and predicting outcomes. Future research should employ a combination of experimental and computational methods to elucidate the underlying reaction pathways.
For instance, in the context of cross-coupling reactions at the C5-position, detailed kinetic studies can help in understanding the rate-determining steps and the influence of ligands and reaction parameters. The use of in-situ spectroscopic techniques, such as NMR and IR spectroscopy, can provide real-time information on the formation of intermediates and byproducts.
Computational studies, using Density Functional Theory (DFT), can offer valuable insights into the electronic structure of this compound and the transition state energies of its various transformations. Such studies can help rationalize observed regioselectivities and guide the development of new, more efficient catalytic systems for its functionalization.
Integration of this compound into Complex Molecular Architectures for Non-Biological Applications
The unique electronic and structural features of this compound make it an attractive building block for the construction of complex molecular architectures with potential applications in materials science. The pyrimidine core, with its electron-deficient nature, can be incorporated into larger conjugated systems.
Future work could focus on synthesizing oligomers and polymers containing the this compound unit. The bromine atom serves as a convenient point for polymerization through cross-coupling reactions. The resulting materials could exhibit interesting photophysical or electronic properties, making them candidates for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).
Furthermore, the ability of the pyrimidine ring to participate in hydrogen bonding and π-π stacking interactions can be exploited in the design of supramolecular assemblies and coordination polymers. The ethyl group can influence the solid-state packing and solubility of these larger structures.
Potential for Derivatization for Advanced Non-Biological Research Applications (e.g., sensors, optical materials)
The strategic derivatization of this compound can lead to the development of novel molecules with tailored properties for specific non-biological applications. For example, the introduction of fluorophoric or chromophoric moieties through the C5-bromo position could lead to new fluorescent probes or chemosensors. The pyrimidine core can act as a signaling unit, where binding to a specific analyte induces a change in the photophysical properties of the molecule.
The modification of the C4-hydroxyl group with different functional groups can also be explored to tune the electronic properties and solubility of the resulting derivatives. For instance, the synthesis of pyrimidine-based dyes by derivatizing this position could lead to new materials for dye-sensitized solar cells or as components in optical data storage. The combination of the electron-withdrawing pyrimidine ring and the heavy bromine atom could also be explored for applications in phosphorescent materials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Bromo-6-ethylpyrimidin-4-ol, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves sequential halogenation and alkylation of pyrimidin-4-ol precursors. For example:
- Step 1 : Bromination of 6-ethylpyrimidin-4-ol using bromine (Br₂) in acetic acid at 60–80°C introduces the bromine atom at the 5-position.
- Step 2 : Ethylation via nucleophilic substitution (e.g., using ethyl iodide and a base like K₂CO₃ in DMF) ensures regioselectivity .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its structural analogs?
- NMR Analysis :
- ¹H NMR : The ethyl group (CH₂CH₃) appears as a triplet (~1.3 ppm) and quartet (~2.9 ppm). The hydroxyl proton (OH) resonates as a broad singlet (~10–12 ppm), sensitive to solvent deuteration.
- ¹³C NMR : The brominated C5 carbon shows a distinct downfield shift (~110–120 ppm) due to electronegativity effects .
Advanced Research Questions
Q. What crystallographic strategies resolve ambiguities in hydrogen bonding and packing of this compound?
- Experimental Design : Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXS ( ) is critical. Key steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
